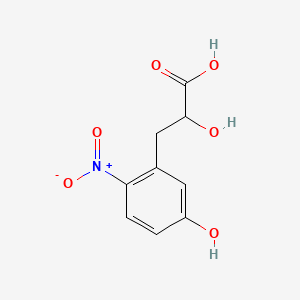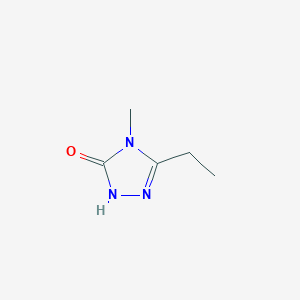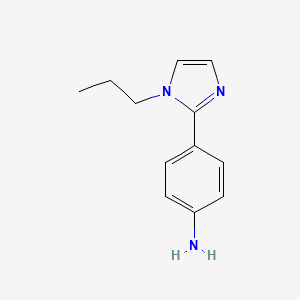
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound that features both hydroxyl and nitro functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by subsequent hydroxylation. For example, starting with a phenylpropanoic acid derivative, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound can then be hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are typically optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be compared with similar compounds such as:
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(2-Hydroxyphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar hydroxyl substitution but different position of the nitro group.
特性
分子式 |
C9H9NO6 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC名 |
2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChIキー |
MGUNLEMSCRAXOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)





![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)



